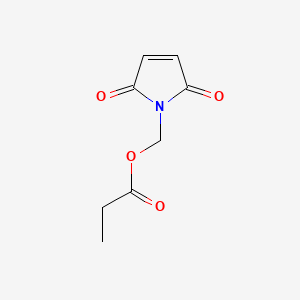
MIRA-1
Overview
Description
MIRA-1 (1-[(1-Oxopropoxy)methyl]-1H-pyrrole-2,5-dione) is a maleimide analogue. It has garnered attention due to its ability to restore wild-type p53 conformation and cellular function. Specifically, this compound induces apoptosis in mutant p53 cells by reactivating p53-dependent transcriptional transactivation . Its anticancer activity makes it a promising compound for further investigation.
Mechanism of Action
MIRA-1, also known as (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate, NSC19630, or 1h-pyrrole-2,5-dione, 1-[(1-oxopropoxy)methyl]-, is a compound that has shown significant potential in the field of oncology .
Target of Action
This compound is a maleimide analogue that primarily targets the p53 protein, a tumor suppressor protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it has been dubbed the “guardian of the genome”.
Mode of Action
This compound operates by restoring the wild-type conformation and function to mutant p53, thereby inducing apoptosis in mutant p53 cells . This restoration of p53-dependent transcriptional transactivation leads to the induction of apoptosis in cells harboring mutant p53 .
Biochemical Pathways
This compound’s action results in the upregulation of pro-apoptotic proteins like Puma and Bax, and the downregulation of anti-apoptotic proteins such as Mcl-1 and c-Myc . Furthermore, this compound triggers the activation of PERK and IRE-a, leading to the splicing of XBP1, indicating an association with the endoplasmic reticulum stress response .
Pharmacokinetics
Its ability to induce apoptosis in mutant p53 cells suggests that it can effectively reach its target sites in the body .
Result of Action
This compound treatment results in the inhibition of cell viability, colony formation, and migration, and an increase in apoptosis of cells, irrespective of their p53 status . This leads to the retardation of tumor growth and prolonged survival in animal models bearing tumors .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the combined treatment of this compound with other anti-myeloma agents like dexamethasone, doxorubicin, or velcade has shown a synergistic response in cells . This suggests that the action environment, including the presence of other drugs, can significantly influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
MIRA-1 plays a significant role in biochemical reactions, particularly in the context of cancer biology. It interacts with the p53 protein, a crucial tumor suppressor protein, and reinstates its native structure and functionality . This interaction triggers p53-mediated transcriptional activation of critical targets such as p21, MDM2, and PUMA .
Cellular Effects
This compound has been observed to have profound effects on various types of cells. It inhibits cell viability, colony formation, and migration, and increases apoptosis of cells irrespective of their p53 status . This compound also influences cell function by upregulating Puma and Bax and downregulating Mcl-1 and c-Myc .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the p53 protein. This compound restores the native conformation and function to mutant p53, triggering p53-dependent apoptosis . It also triggers the activation of PERK and IRE-a, leading to the splicing of XBP1, indicating an association with the endoplasmic reticulum stress response .
Preparation Methods
Synthetic Routes:: MIRA-1 can be synthesized using various routes, but one common method involves the reaction of maleic anhydride with an appropriate alcohol (e.g., propargyl alcohol) to form the maleimide ring. The detailed synthetic pathway would include steps such as esterification, cyclization, and purification.
Industrial Production:: While this compound is primarily studied in research settings, its industrial-scale production methods are not widely documented. optimization of the synthetic route and scalability would be essential for large-scale production.
Chemical Reactions Analysis
Reactivity:: MIRA-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Substitution: Nucleophilic substitution reactions may occur at the maleimide moiety.
Other Transformations: Further modifications may involve functional group interconversions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Other Reactions: Acid-catalyzed hydrolysis, esterification, or amidation.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution could lead to modified maleimide derivatives.
Scientific Research Applications
MIRA-1’s applications span several fields:
Chemistry: As a tool to study p53 reactivation and transcriptional regulation.
Biology: Investigating p53-related pathways and apoptosis.
Medicine: Potential anticancer therapy.
Industry: Limited applications due to its research-oriented focus.
Comparison with Similar Compounds
MIRA-1 stands out due to its unique ability to reactivate p53. Similar compounds include PRIMA-1, which shares a similar screening origin but differs structurally .
Properties
IUPAC Name |
(2,5-dioxopyrrol-1-yl)methyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-8(12)13-5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEWPGYLMHXLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280990 | |
| Record name | NSC19630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72835-26-8 | |
| Record name | NSC19630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



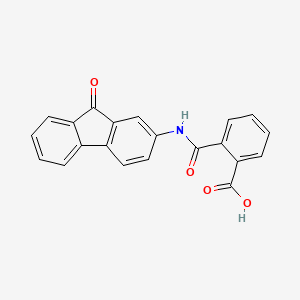
![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)
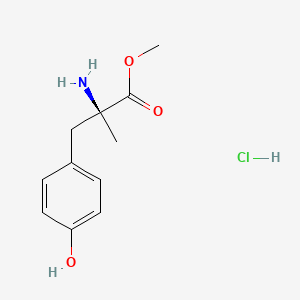
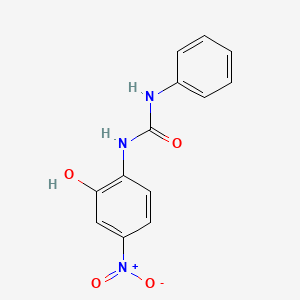


![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)
![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)
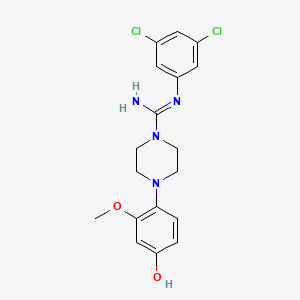
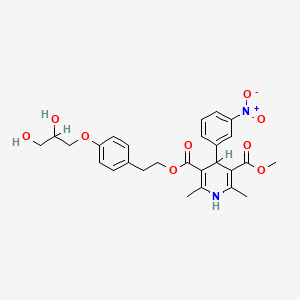
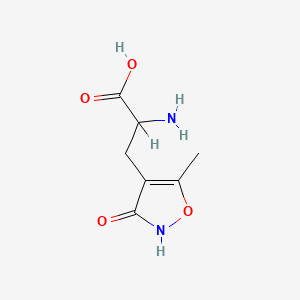
![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)
